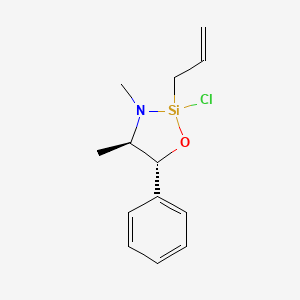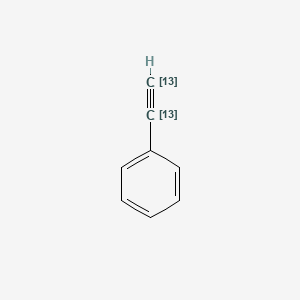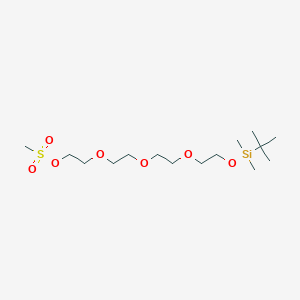
(4R,5R)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazasilolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5R)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazasilolidine is a chiral organosilicon compound It is characterized by its unique structure, which includes an oxazasilolidine ring with allyl, chloro, dimethyl, and phenyl substituents
Preparation Methods
The synthesis of (4R,5R)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazasilolidine typically involves the following steps:
Formation of the Oxazasilolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino alcohol and a chlorosilane derivative.
Introduction of Substituents: The allyl, chloro, dimethyl, and phenyl groups are introduced through various substitution reactions. For example, the allyl group can be introduced via an allylation reaction using an allyl halide and a base.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
(4R,5R)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazasilolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions to form new derivatives.
Addition Reactions: The allyl group can participate in addition reactions, such as hydroboration or epoxidation, to form various addition products.
Scientific Research Applications
(4R,5R)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazasilolidine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of chiral compounds.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Material Science: The compound’s properties make it suitable for use in the development of new materials with specific characteristics, such as improved thermal stability or mechanical strength.
Mechanism of Action
The mechanism of action of (4R,5R)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazasilolidine involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic cycles. Additionally, its chiral nature allows it to interact selectively with biological molecules, potentially leading to specific biological effects.
Comparison with Similar Compounds
(4R,5R)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazasilolidine can be compared with other similar compounds, such as:
(4R,5R)-1,2-dithiane-4,5-diol: This compound also contains a chiral center and undergoes similar types of reactions, but it has a different core structure.
(4R,5R)-2,2-Dimethyl-a,a,a,a-tetraphenyldioxolane-4,5-dimethanol: This compound is used in hydrogen-bonding organocatalysis and has different applications compared to this compound.
(4R,5R)-5-(4-Chlorophenyl)-4-methyl-2-thiazolidinone: This compound has a similar chiral center but differs in its chemical properties and applications.
Properties
CAS No. |
596851-24-0 |
|---|---|
Molecular Formula |
C13H18ClNOSi |
Molecular Weight |
267.82 g/mol |
IUPAC Name |
(4R,5R)-2-chloro-3,4-dimethyl-5-phenyl-2-prop-2-enyl-1,3,2-oxazasilolidine |
InChI |
InChI=1S/C13H18ClNOSi/c1-4-10-17(14)15(3)11(2)13(16-17)12-8-6-5-7-9-12/h4-9,11,13H,1,10H2,2-3H3/t11-,13+,17?/m1/s1 |
InChI Key |
XHCRAANIMMYPDV-HWURVSIFSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](O[Si](N1C)(CC=C)Cl)C2=CC=CC=C2 |
Canonical SMILES |
CC1C(O[Si](N1C)(CC=C)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-yn-1-ol](/img/structure/B12057647.png)
![2,2'-Bis[4-(trifluoromethyl)phenyl]-5,5'-bithiazole](/img/structure/B12057650.png)

![N'-[(1E)-1-phenylethylidene]pyrazine-2-carbohydrazide](/img/structure/B12057653.png)


![9H-fluoren-9-ylmethyl N-[(2R)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12057674.png)



![N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12057695.png)

